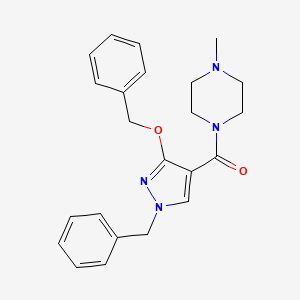
(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms), a benzyl group (a C6H5CH2-), a benzyloxy group (a C6H5CH2O-), and a methylpiperazine group (a piperazine ring with a methyl group attached) .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The exact structure would depend on the specific locations and orientations of these groups .Wissenschaftliche Forschungsanwendungen
In Silico Drug Prediction and Microbial Investigation
Research led by Pandya et al. (2019) involved synthesizing a library of compounds related to (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone. This study focused on in silico ADME prediction properties, along with in vitro antibacterial, antifungal, and antimycobacterial activities. The results indicated good to moderate activity against bacterial strains, with certain compounds showing better antimycobacterial agents compared to standard drugs like ciprofloxacin and pyrazinamide. The in-silico analysis revealed excellent drug-likeness properties for the synthesized compounds (Pandya et al., 2019).
Antifungal and Anti-inflammatory Activity
A study by Arunkumar et al. (2009) synthesized a new series of pyrazole derivatives of gallic acid, which are structurally related to the compound . These compounds were evaluated for their in vivo anti-inflammatory activity and were found to exhibit good anti-inflammatory properties (Arunkumar, Ilango, Manikandan, & Ramalakshmi, 2009).
Antibacterial Screening
Landage et al. (2019) conducted a study on novel Thiazolyl Pyrazole and Benzoxazole derivatives, which share a structural framework with the compound . These synthesized compounds were characterized and screened for their antibacterial activities, highlighting the potential for bacterial strain targeting applications (Landage, Thube, & Karale, 2019).
Antioxidant and Antimicrobial Activities
Bassyouni et al. (2012) worked on a series of compounds, including pyrazole-carbonitriles and benzimidazol-phenyl methanones, which are related to the compound . Their research evaluated these compounds for antioxidant and antimicrobial activities. Some compounds displayed high activity against bacteria like Staphylococcus aureus and fungi such as Candida albicans, indicating the potential of these compounds in antimicrobial applications (Bassyouni et al., 2012).
CNS Receptor Affinity
A study by Beduerftig et al. (2001) involved synthesizing 4-substituted-(1-benzylpiperazin-2-yl)methanols, starting from the methyl ester of (S)-serine. This research aimed to find compounds with affinity for central nervous system receptors, indicating potential applications in CNS-related therapeutic research (Beduerftig, Weigl, & Wünsch, 2001).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with proteins or enzymes that recognize or are affected by indole derivatives . Indole derivatives are known to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Mode of Action
Based on its structural similarity to other indole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target proteins or enzymes .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, this compound may potentially affect a wide range of biochemical pathways.
Pharmacokinetics
Piperazine derivatives are known to have good bioavailability and can cross the blood-brain barrier, which could make this compound potentially useful in central nervous system disorders .
Result of Action
Similar compounds have been shown to have cytotoxic activity against various cancer cell lines . Therefore, this compound may potentially induce apoptosis or inhibit cell proliferation in certain types of cancer cells .
Eigenschaften
IUPAC Name |
(1-benzyl-3-phenylmethoxypyrazol-4-yl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-25-12-14-26(15-13-25)23(28)21-17-27(16-19-8-4-2-5-9-19)24-22(21)29-18-20-10-6-3-7-11-20/h2-11,17H,12-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEGLEXUUCFGPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
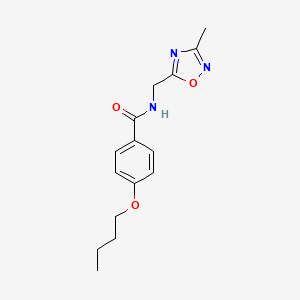
![methyl 6-methyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2991999.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate](/img/structure/B2992001.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2992002.png)
![4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2992003.png)
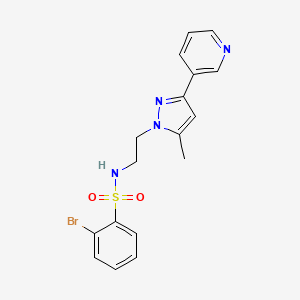


![2-[(3-Chlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2992011.png)
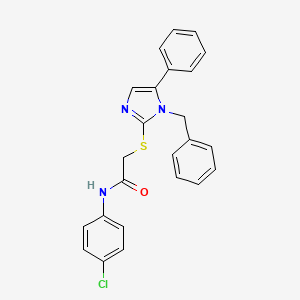
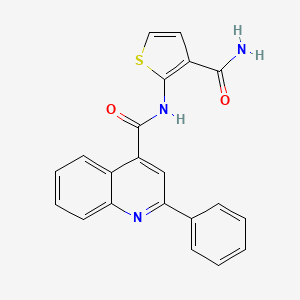
![N-mesityl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2992016.png)
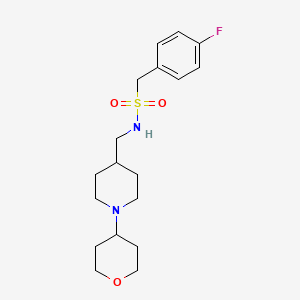
![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2992019.png)
